5,8-Dihydroxypsoralen

概要

説明

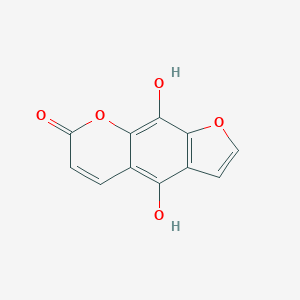

5,8-Dihydroxypsoralen is a complex organic compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various plants. The structure of this compound includes a fused furan and benzopyran ring system with hydroxyl groups at positions 4 and 9.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydroxypsoralen typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of coumarin derivatives, which undergo cyclization in the presence of strong acids or bases. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes:

Preparation of intermediates: Synthesis of key intermediates through reactions such as alkylation, acylation, and hydroxylation.

Cyclization: Formation of the furocoumarin core through cyclization reactions.

Purification: Isolation and purification of the final product using techniques like crystallization, distillation, or chromatography.

化学反応の分析

Types of Reactions

5,8-Dihydroxypsoralen can undergo various chemical reactions, including:

Oxidation: Introduction of additional oxygen atoms, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

Substitution: Replacement of hydrogen atoms with other functional groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in alcoholic solvents.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

科学的研究の応用

Table 1: Comparison of Structural Characteristics

| Compound | Hydroxyl Groups | Methoxy Groups | Biological Activity |

|---|---|---|---|

| 5,8-Dihydroxypsoralen | 2 | None | Antimicrobial, anticancer |

| Bergapten | 0 | 1 | Limited |

| Psoralen | 0 | None | Phototoxic |

| Isopimpinellin | 0 | 2 | Inactive |

Antimicrobial and Anticancer Properties

Research indicates that DHP exhibits significant antimicrobial activity against various pathogens. Its mechanism involves the formation of reactive oxygen species (ROS) upon UV irradiation, which can lead to cellular damage in microorganisms. Additionally, DHP has shown promise in anticancer therapies, particularly in treating T-cell lymphoma and multidrug-resistant tumors .

Case Study: Anticancer Efficacy

- A study demonstrated that DHP enhanced the efficacy of chemotherapeutic agents in resistant cancer cell lines by modulating drug metabolism pathways. This suggests a potential role in combination therapy strategies .

Treatment of Skin Disorders

DHP is utilized in photochemotherapy for skin conditions such as psoriasis and vitiligo. The compound's ability to absorb UV light allows it to induce therapeutic effects while minimizing damage to surrounding tissues. Its safety profile has been evaluated in multiple clinical trials .

Case Study: Psoriasis Treatment

- In a clinical trial involving patients with chronic psoriasis, DHP combined with UVA exposure resulted in significant improvement in skin lesions compared to control groups receiving standard treatments .

Industrial Applications

DHP is also explored for its potential use in the production of dyes and pigments due to its chemical structure that allows for various modifications. Its stability under UV light makes it an attractive candidate for applications requiring photostability .

作用機序

The mechanism of action of 5,8-Dihydroxypsoralen involves its interaction with various molecular targets. The hydroxyl groups at positions 4 and 9 play a crucial role in its biological activity by forming hydrogen bonds with target proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects.

類似化合物との比較

Similar Compounds

Bergapten (4-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one): Similar structure but with a methoxy group instead of a hydroxyl group.

Psoralen (7H-Furo(3,2-g)(1)benzopyran-7-one): Lacks the hydroxyl groups at positions 4 and 9.

Isopimpinellin (4,9-dimethoxy-7H-furo(3,2-g)(1)benzopyran-7-one): Contains methoxy groups instead of hydroxyl groups.

Uniqueness

The presence of hydroxyl groups at positions 4 and 9 in 5,8-Dihydroxypsoralen makes it unique compared to its analogs. These hydroxyl groups enhance its ability to form hydrogen bonds, potentially increasing its biological activity and making it a valuable compound for various applications.

生物活性

5,8-Dihydroxypsoralen is a naturally occurring furanocoumarin derived from Pueraria lobata and is recognized for its diverse biological activities. This compound has garnered significant attention in both pharmacological and biochemical research due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound features two hydroxyl groups at the 5 and 8 positions of the psoralen backbone, which enhances its biological activity compared to other furanocoumarins. Its structure allows it to intercalate with DNA under UV light, a property that is crucial for its therapeutic effects, particularly in photochemotherapy.

The biological activity of this compound can be attributed to several key mechanisms:

- Photochemical Activation : Upon UV irradiation, the compound forms reactive species that can bind to DNA, leading to cross-linking and subsequent apoptosis in cancer cells.

- Antimicrobial Activity : Studies have shown that this compound exhibits antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains.

- Antioxidant Effects : The compound has demonstrated antioxidant activity, which helps mitigate oxidative stress in cells.

Pharmacological Applications

This compound has been investigated for various therapeutic applications:

- Photochemotherapy for Skin Disorders : It is used in the treatment of psoriasis and other skin conditions by enhancing the effects of ultraviolet light on affected areas.

- Cancer Treatment : The compound has shown promise as an anticancer agent, particularly in T-cell lymphoma and other malignancies resistant to conventional chemotherapy .

- Neurological Disorders : Research indicates potential benefits in the symptomatic treatment of multiple sclerosis and nicotine addiction therapy.

Case Studies

-

Photochemotherapy in Psoriasis :

- In clinical trials involving patients with psoriasis, this compound combined with UVA exposure resulted in significant skin improvement compared to controls. The mechanism involved DNA cross-linking leading to cell apoptosis in hyperproliferative skin cells.

-

Anticancer Activity :

- A study demonstrated that this compound induced apoptosis in human leukemia cells through the generation of reactive oxygen species (ROS) upon UV exposure. This suggests a dual mechanism involving both direct DNA damage and oxidative stress pathways.

-

Antimicrobial Efficacy :

- Laboratory tests revealed that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans, supporting its potential use as an antimicrobial agent.

Biochemical Pathways

This compound is synthesized through the phenylpropanoid pathway, where it acts as a precursor to other biologically active compounds such as isopimpinellin. Its biosynthesis involves hydroxylation reactions catalyzed by cytochrome P450 enzymes .

Comparative Analysis

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Psoralen | Basic furanocoumarin structure | Lacks hydroxyl groups at positions 5 and 8 |

| Methoxsalen | Contains a methoxy group at position 9 | Used extensively in photochemotherapy |

| Bergapten | Hydroxylated derivative | Exhibits different biological activities compared to others |

| Xanthotoxin | Similar furanocoumarin structure | Known for potent photosensitizing properties |

特性

IUPAC Name |

4,9-dihydroxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O5/c12-7-2-1-5-8(13)6-3-4-15-10(6)9(14)11(5)16-7/h1-4,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEPISXWRUMGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C(C3=C(C=CO3)C(=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162436 | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14348-23-3 | |

| Record name | 4,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14348-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5,8-Dihydroxypsoralen formed in the body, and what is its significance?

A: this compound is a key metabolite of 8-methoxypsoralen (8-MOP), a drug used in the treatment of skin conditions like psoriasis. Research shows that 8-MOP undergoes extensive metabolism in the rat, with this compound being identified as a significant urinary metabolite. [] This biotransformation involves multiple pathways, including O-demethylation, hydroxylation, and oxidation. [] Interestingly, this compound itself plays a crucial role in the biosynthesis of isopimpinellin, a naturally occurring furanocoumarin. []

Q2: Does the administration route of 8-methoxypsoralen influence its elimination, and how does this relate to this compound formation?

A: Studies in mice reveal that the elimination half-life of 8-methoxypsoralen is significantly longer after intraperitoneal (IP) administration compared to intravenous (IV) administration at the same dose. [] While the exact mechanism for this dose-dependent elimination is unclear, it could involve enzyme saturation or product inhibition. [] This difference in elimination kinetics could potentially impact the extent of this compound formation, although further research is needed to confirm this relationship.

Q3: Can prior exposure to certain substances alter the metabolism of 8-methoxypsoralen and, consequently, the production of this compound?

A: Yes, pretreatment with enzyme inducers like phenobarbital, beta-naphthoflavone, and even 8-methoxypsoralen itself has been shown to significantly increase the total body clearance of 8-methoxypsoralen in rats. [] This induction of metabolism leads to alterations in the urinary metabolite profile. For instance, phenobarbital pretreatment increases the excretion of the sulfate conjugate of 5-hydroxy-8-methoxypsoralen, while 8-methoxypsoralen and beta-naphthoflavone pretreatment enhance the excretion of a labile sulfate conjugate of this compound. [] These findings highlight the potential for pharmacokinetic interactions between 8-methoxypsoralen and other drugs.

Q4: What analytical techniques are employed to identify and quantify 8-methoxypsoralen and its metabolites, including this compound?

A: Various methods have been employed to study 8-methoxypsoralen metabolism. High-performance liquid chromatography (HPLC) has been used to separate and detect 8-methoxypsoralen and its metabolites in urine samples. [, ] Additionally, mass spectrometry techniques, such as thermospray and fast atom bombardment, have proven valuable for identifying specific metabolites, including the intact sulfate conjugate of 5-hydroxy-8-methoxypsoralen. [] These analytical tools are crucial for understanding the metabolic fate of 8-methoxypsoralen and the formation of metabolites like this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。